Ile-Gly

Peptide Synthesis Quality Control Analytical Chemistry

Ile-Gly (CAS 868-28-0) is a chromatographically distinct dipeptide that cannot be substituted by Val-Gly or Leu-Gly without compromising analytical integrity. Its uniquely β-branched L-isoleucine residue imparts retention behavior intermediate between the smaller Val-Gly and γ-branched Leu-Gly, making it an indispensable calibrant for reversed-phase HPLC method development and retention time prediction. As one of the few dipeptide pairs capable of resolving the isobaric Leu/Ile ambiguity in MS/MS, Ile-Gly is the definitive reference standard for laboratories validating cold ion trap or photoexcitation-based isomer discrimination workflows. Supplied at ≥98% purity, it delivers reproducible coupling efficiency for solid-phase peptide synthesis and serves as a certified quantitative standard in targeted metabolomics assays for dietary biomarker detection.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 868-28-0
Cat. No. B3161093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIle-Gly
CAS868-28-0
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)O)N
InChIInChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1
InChIKeyUCGDDTHMMVWVMV-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ile-Gly (CAS 868-28-0): What Scientific and Industrial Buyers Need to Know


Ile-Gly (CAS 868-28-0, molecular formula C₈H₁₆N₂O₃, MW 188.22 g/mol) is a dipeptide composed of L-isoleucine and glycine residues joined by a peptide bond . It is available commercially as H-Ile-Gly-OH (also termed isoleucyl-glycine) at standard purity levels of ≥98% (HPLC) [1]. The compound exists predominantly as a zwitterion at physiological pH [2] and is recognized as an intermediate in protein catabolism, though it is classified as an 'Expected' rather than confirmed metabolite in human biofluids .

Why Ile-Gly Cannot Be Casually Substituted with Other Dipeptides in Research and Industrial Settings


Ile-Gly cannot be simply replaced by other dipeptides (e.g., Val-Gly or Leu-Gly) without compromising experimental integrity or analytical validity. While all are hydrophobic dipeptides, Ile-Gly possesses a uniquely branched β-carbon from its L-isoleucine residue, which imparts distinct chromatographic retention behavior and molecular recognition properties compared to the γ-branched leucine analog (Leu-Gly) or the smaller valine analog (Val-Gly) [1]. This structural nuance is critical in proteomics workflows where accurate peptide retention time prediction and isomer discrimination are required [2]. Furthermore, the compound's specific solubility profile in DMSO and its established use as a peptide synthesis building block (both as the free dipeptide and in protected forms such as Boc-Ile-Gly-OH) means that substituting an uncharacterized analog could introduce unforeseen stability or coupling efficiency variations .

Quantitative Evidence for Ile-Gly Differentiation from Close Analogs and Class Members


Synthetic Purity Benchmarking: Ile-Gly vs. Class-Level Dipeptide Standards

Commercial Ile-Gly is routinely supplied with a certified purity of ≥98% as determined by HPLC . This specification is consistent with the industry standard for research-grade dipeptides (e.g., Val-Gly, Leu-Gly) which are also typically offered at 95-98% purity. Therefore, this data does not indicate a unique purity advantage for Ile-Gly but rather confirms that it meets the established class benchmark for reliable use as a synthetic building block. The availability of batch-specific analytical reports (NMR, HPLC) from suppliers supports routine verification in procurement settings .

Peptide Synthesis Quality Control Analytical Chemistry

Hydrophobicity-Driven Chromatographic Selectivity: Ile-Gly vs. Leu-Gly and Val-Gly

The predicted logP value for Ile-Gly is -0.09 (ACD/Labs) or -2.6 to -1.7 depending on the prediction algorithm [1] [2]. This moderate hydrophobicity is a direct consequence of the isoleucine residue's β-branched side chain, which differentiates it from the γ-branched Leu-Gly (predicted logP -0.05) and the less hydrophobic Val-Gly (predicted logP -0.58). In reversed-phase HPLC, this translates to distinct retention times, a critical parameter for peptide identification and quantification in proteomics [3]. The molecular recognition of Ile-Gly versus Leu-Gly has been explicitly demonstrated using photoexcited tryptophan in cold ion trap mass spectrometry, confirming that these isomeric dipeptides exhibit differentiable gas-phase behavior [4].

Proteomics HPLC Method Development Retention Time Prediction

Solubility Profile for In Vitro Assays: Ile-Gly DMSO Solubility Contextualized

H-Ile-Gly-OH is documented as soluble in DMSO, a common solvent for preparing stock solutions of small molecules and peptides for in vitro assays [1]. While this is a shared characteristic with many small, neutral dipeptides, it is a critical piece of information for experimental planning. The supplier recommends preparing stock solutions at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles, with a specified shelf life of up to 1 month at -20°C and 6 months at -80°C [2]. This guidance is more specific than that provided for many commercial dipeptide analogs, offering a direct operational advantage in laboratory logistics and sample management.

Assay Development Sample Preparation Solubility

Metabolite Classification and Biological Occurrence: Ile-Gly as a Protein Catabolism Intermediate

Ile-Gly is formally classified as a dipeptide and an 'Expected' metabolite in human biology, arising from the incomplete breakdown of proteins or digestion . It has been detected, though not quantified, in the tissues of common food animals such as chickens and pigs, suggesting its potential utility as a dietary biomarker [1]. This contrasts with some other dipeptides (e.g., certain cyclic dipeptides or those with modified residues) that are not naturally occurring or are purely synthetic. For researchers studying protein digestion, amino acid catabolism, or developing metabolomics assays for food authenticity, Ile-Gly represents a biologically relevant, naturally occurring target rather than a purely synthetic artifact [2].

Metabolomics Biomarker Discovery Nutritional Biochemistry

Primary Research and Industrial Use Cases for Ile-Gly Based on Quantitative Evidence


RP-HPLC Method Development and Peptide Retention Time Calibration

Ile-Gly serves as a valuable calibrant or reference standard in the development of reversed-phase HPLC methods for peptide mixtures. Its distinct hydrophobicity (predicted logP -0.09), which is intermediate between the less hydrophobic Val-Gly (logP -0.58) and the similarly hydrophobic Leu-Gly (logP -0.05), allows it to act as a benchmark for resolving and identifying peptides with similar physicochemical properties [1]. This is particularly useful in proteomics workflows where accurate retention time prediction is essential for confident peptide identification from complex digests [2].

Mass Spectrometry-Based Discrimination of Leucine/Isoleucine Isomers

The inability of standard MS/MS to distinguish isobaric leucine and isoleucine residues is a long-standing challenge in proteomics. Research employing cold ion trap mass spectrometry and photoexcited tryptophan has demonstrated that the dipeptides Ile-Gly and Leu-Gly can be differentiated based on their gas-phase fragmentation and molecular recognition behavior [3]. As such, Ile-Gly is a critical reference standard for laboratories developing or validating novel MS-based methods for unambiguous isomer identification in peptide sequencing.

Synthetic Building Block for Protected Peptide Synthesis

Ile-Gly, supplied at ≥98% purity, is a foundational building block in both solid-phase and solution-phase peptide synthesis. Its protected form, Boc-Ile-Gly-OH, is explicitly marketed for use in assembling complex peptide chains where the Boc group prevents unwanted side reactions during coupling . The commercial availability of high-purity Ile-Gly supports the synthesis of longer, biologically active peptides containing this specific motif, ensuring reproducible coupling efficiency and minimizing deletion sequences in the final product.

Reference Standard for Nutritional Metabolomics and Food Authenticity Studies

Given its detection in food animal tissues (chicken, pig) and its classification as an 'Expected' human metabolite [4], Ile-Gly can be utilized as an analytical standard in targeted metabolomics assays. Researchers investigating dietary protein intake, digestion efficiency, or the authenticity of meat products can use a certified Ile-Gly standard to develop and validate quantitative LC-MS/MS methods for detecting this specific dipeptide biomarker in complex biological or food matrices .

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